molecular formula C4H6Cl2NO3P B14508243 Ethyl [chloro(isocyanato)methyl]phosphonochloridate CAS No. 62779-25-3

Ethyl [chloro(isocyanato)methyl]phosphonochloridate

Cat. No.: B14508243
CAS No.: 62779-25-3
M. Wt: 217.97 g/mol
InChI Key: VDQLQTPHUSOOBF-UHFFFAOYSA-N
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Description

Ethyl [chloro(isocyanato)methyl]phosphonochloridate is a chemical compound that contains both isocyanate and phosphonochloridate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [chloro(isocyanato)methyl]phosphonochloridate typically involves the reaction of an appropriate phosphonochloridate precursor with an isocyanate source. One common method is the reaction of ethyl phosphonochloridate with chloro(isocyanato)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonochloridate precursor, followed by its reaction with the isocyanate source. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [chloro(isocyanato)methyl]phosphonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.

    Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives and other by-products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.

    Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts like tertiary amines or metal salts may be used to accelerate the reactions.

Major Products Formed

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

    Phosphonic Acid Derivatives: Formed by the hydrolysis of the phosphonochloridate group.

Scientific Research Applications

Ethyl [chloro(isocyanato)methyl]phosphonochloridate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl [chloro(isocyanato)methyl]phosphonochloridate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable adducts, while the phosphonochloridate group can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of various products, depending on the nature of the nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (methoxymethyl)phosphonochloridate: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.

    Diethylchlorophosphate: Contains two ethyl groups and a chlorine atom bonded to phosphorus.

    Chloro (methoxymethyl)phosphinic acid, ethyl ester: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.

Uniqueness

Ethyl [chloro(isocyanato)methyl]phosphonochloridate is unique due to the presence of both isocyanate and phosphonochloridate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

62779-25-3

Molecular Formula

C4H6Cl2NO3P

Molecular Weight

217.97 g/mol

IUPAC Name

1-[chloro-[chloro(isocyanato)methyl]phosphoryl]oxyethane

InChI

InChI=1S/C4H6Cl2NO3P/c1-2-10-11(6,9)4(5)7-3-8/h4H,2H2,1H3

InChI Key

VDQLQTPHUSOOBF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(N=C=O)Cl)Cl

Origin of Product

United States

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